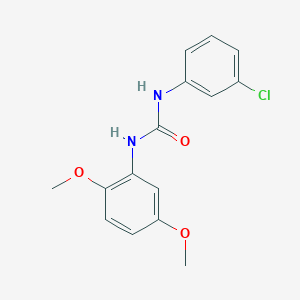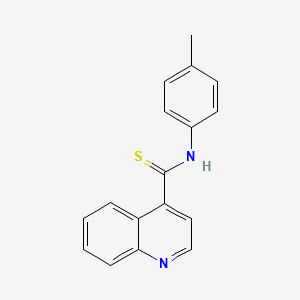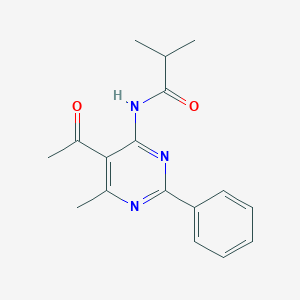
N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)-2-methylpropanamide, commonly known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by researchers at the University of California, Irvine. The compound has been extensively studied for its potential therapeutic applications in various medical conditions.
Mecanismo De Acción
AM-251 works by blocking the cannabinoid receptors in the brain, which are responsible for the psychoactive effects of marijuana. The compound has a high affinity for the CB1 receptor, which is primarily found in the brain and central nervous system. By blocking the CB1 receptor, AM-251 prevents the activation of the endocannabinoid system, which is involved in various physiological processes, including pain perception, appetite regulation, and mood.
Biochemical and Physiological Effects:
AM-251 has been found to have several biochemical and physiological effects. The compound has been shown to reduce pain perception, anxiety, and depression in animal models. It has also been found to reduce food intake and body weight in obese animals. Additionally, AM-251 has been shown to reduce drug-seeking behavior in animals addicted to cocaine and heroin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AM-251 has several advantages for use in lab experiments. The compound is highly selective for the CB1 receptor, which allows for precise targeting of the endocannabinoid system. Additionally, AM-251 has a long half-life, which allows for sustained inhibition of the CB1 receptor. However, the compound has a low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on AM-251. One area of interest is the potential therapeutic applications of the compound in various medical conditions. For example, AM-251 has been found to be effective in treating pain and addiction in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is the development of new synthetic cannabinoid receptor antagonists with improved pharmacological properties, such as increased solubility in water and higher selectivity for the CB1 receptor.
Métodos De Síntesis
The synthesis of AM-251 involves the reaction of 5-acetyl-6-methyl-2-phenyl-4-pyrimidinamine with 2-bromo-2-methylpropanoyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure AM-251.
Aplicaciones Científicas De Investigación
AM-251 has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to be effective in treating pain, anxiety, depression, obesity, and addiction. The compound works by blocking the cannabinoid receptors in the brain, which are responsible for the psychoactive effects of marijuana.
Propiedades
IUPAC Name |
N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-10(2)17(22)20-16-14(12(4)21)11(3)18-15(19-16)13-8-6-5-7-9-13/h5-10H,1-4H3,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDPKCKLUYBDFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)NC(=O)C(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12,12-dimethyl-12,13-dihydro-10H-pyrano[4',3':4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5711562.png)
![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5711563.png)
![5-imino-6-(3-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5711571.png)
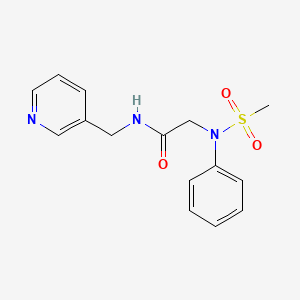

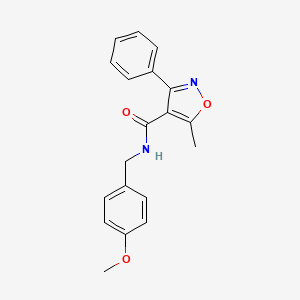
![methyl 3-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B5711613.png)
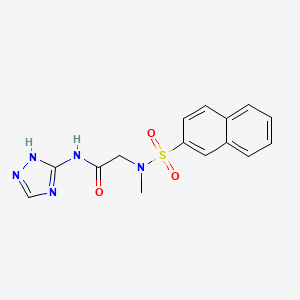
![methyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5711621.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B5711623.png)
![2-benzyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5711624.png)
![N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5711628.png)
